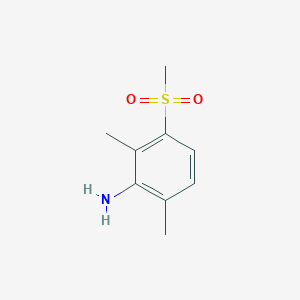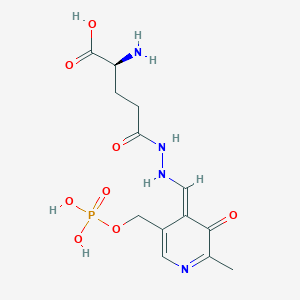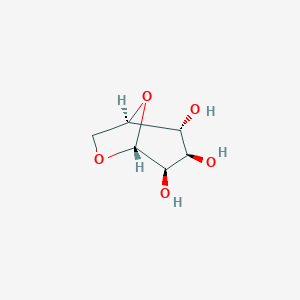
酸素-17
概要
説明
Water-17O is a low-abundance, natural, stable isotope of oxygen. It constitutes approximately 0.0373% of oxygen in seawater, making it nearly twice as abundant as deuterium . Water-17O is unique among oxygen isotopes because it possesses a nuclear spin of +5/2, which allows it to be used in nuclear magnetic resonance (NMR) studies .
科学的研究の応用
Water-17O has numerous applications in scientific research. In chemistry, it is used in NMR spectroscopy to study oxidative metabolic pathways and the structure of biomolecules . In biology, Water-17O-labeled compounds are used to trace metabolic processes and study enzyme mechanisms. In medicine, Water-17O is used in magnetic resonance imaging (MRI) to enhance the quality of images and provide detailed information about tissue metabolism . Industrially, Water-17O is used in the production of heavy water for nuclear reactors .
作用機序
Target of Action
Oxygen-17 (17O) is a low-abundance, natural, stable isotope of oxygen . As the only stable isotope of oxygen possessing a nuclear spin (+5/2), it enables NMR studies of oxidative metabolic pathways through compounds containing 17O . The primary targets of Oxygen-17 are therefore the biochemical pathways that it can help illuminate.
Mode of Action
The mode of action of Oxygen-17 is primarily observational. It does not interact with its targets in the same way a drug might. Instead, it provides a means to study and understand the complex biochemical pathways in the body. For instance, it can be used in NMR studies of oxidative metabolic pathways .
Biochemical Pathways
Oxygen-17 is particularly useful in studying oxidative metabolic pathways. It enables NMR studies of these pathways through compounds containing 17O, such as water (H2^17O) produced by oxidative phosphorylation in mitochondria . This allows for a deeper understanding of these pathways and their role in various biological processes.
Action Environment
The efficacy and stability of Oxygen-17 as a tool for NMR studies are influenced by various factors. These include the concentration of the isotope, the specific biochemical pathway being studied, and the techniques used to analyze the data. Environmental factors, such as temperature and pH, could potentially impact the stability of Oxygen-17, but these effects are generally minimal due to the isotope’s stability .
生化学分析
Biochemical Properties
Oxygen-17 plays a significant role in various biochemical reactions. It is involved in the regulation of various biochemical transformations such as carboxylation, hydroxylation, peroxidation, or modulation of signal transduction pathways . Oxygen-17 interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, Oxygen-17 is a component of hydrogen bonds, making it excellent for studying three-dimensional structures such as protein folding .
Cellular Effects
The effects of Oxygen-17 on various types of cells and cellular processes are profound. Oxygen-17 influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, Oxygen-17 is essential for cellular respiration in all aerobic organisms . It is involved in mitochondrial oxidative phosphorylation, a necessary pathway for metabolism of oxygen to produce energy-rich adenosine tri-phosphate (ATP), providing energy for biosynthesis, cellular transport, and mechanical work .
Molecular Mechanism
Oxygen-17 exerts its effects at the molecular level through various mechanisms. It participates in the oxidation of nutrients, enabling efficient energy production . For instance, oxygen is required for aerobic respiration, in which a single molecule of glucose is metabolised to produce approximately 30 molecules of ATP . Oxygen-17 also plays a role in the formation of reactive oxygen species (ROS), which are involved in oxidative damage of DNA, proteins, and membrane lipids .
Temporal Effects in Laboratory Settings
The effects of Oxygen-17 over time in laboratory settings have been studied extensively. Oxygen-17 has been used in dynamic oxygen-17 MRI at 7 Tesla during neuronal stimulation in the human brain . It has also been used in studies investigating the oxygen supply capacity in animals, evolving to meet maximum demand at the organismal level .
Dosage Effects in Animal Models
The effects of Oxygen-17 vary with different dosages in animal models. For instance, hyperoxia, a condition of excess oxygen in tissues, has been studied in animal models. It has been found that arterial hyperoxia may induce vasoconstriction and reduce cardiac output, which is particularly undesirable in patients who already have compromised perfusion of vital organs .
Metabolic Pathways
Oxygen-17 is involved in several metabolic pathways. It is a crucial component in the process of cellular respiration, which includes stages such as glycolysis, pyruvate oxidation, the citric acid or Krebs cycle, and oxidative phosphorylation . Oxygen-17 is also a part of the oxygen cascade, a multistep process involving the coordinated functioning of the respiratory and cardiovascular systems .
Transport and Distribution
Oxygen-17 is transported and distributed within cells and tissues through various mechanisms. It is transported from the atmosphere to the cells by a multistep process involving the coordinated functioning of the respiratory and cardiovascular systems . This process includes alveolar ventilation, diffusion from air to blood, binding to hemoglobin, convective transport to the tissues, dissociation from hemoglobin in the systemic microvasculature, and finally diffusion from blood to the mitochondria .
Subcellular Localization
The subcellular localization of Oxygen-17 and its effects on activity or function are of significant interest. Oxygen-17 is predominantly localized on the plasma membrane and regulates ROS production in defence signalling . It is also involved in the production of metabolically produced H2-17O water by oxidative phosphorylation in mitochondria .
準備方法
Water-17O can be produced through several methods. One common method involves the neutron capture process, where natural water is subjected to intense neutron flux in nuclear reactors. This process gradually converts Oxygen-16 to Water-17O . Another method involves the fractional distillation of liquefied air, which separates oxygen isotopes based on their boiling points .
化学反応の分析
Water-17O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, Water-17O can react with hydrogen to form water (H₂O), where the oxygen atom is replaced with Water-17O. In reduction reactions, Water-17O can be reduced to form compounds like hydrogen peroxide (H₂O₂). Common reagents used in these reactions include hydrogen, carbon, and various metals .
類似化合物との比較
Water-17O is compared with other oxygen isotopes, such as Oxygen-16 and Oxygen-18. Oxygen-16 is the most abundant isotope, making up about 99.757% of natural oxygen, while Oxygen-18 constitutes about 0.2045% . Unlike Water-17O, Oxygen-16 and Oxygen-18 do not possess a nuclear spin, making them unsuitable for NMR studies. This unique property of Water-17O makes it valuable for research applications that require detailed molecular and metabolic information .
特性
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



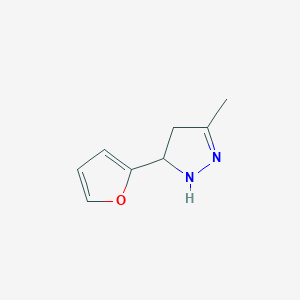
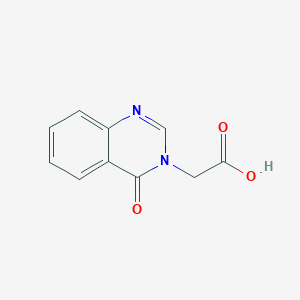
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
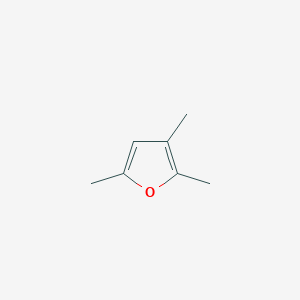
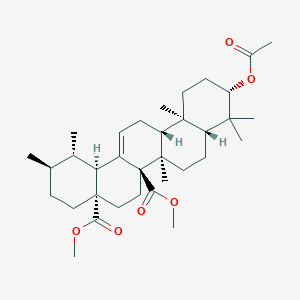
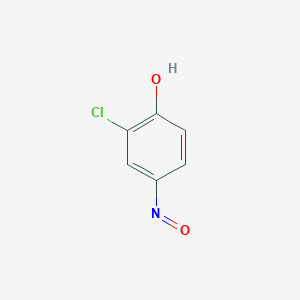
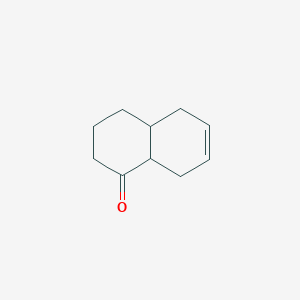

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)
